molecular formula C6H5N7S B1323028 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine CAS No. 1007469-54-6

3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine

Cat. No. B1323028
CAS RN: 1007469-54-6
M. Wt: 207.22 g/mol
InChI Key: QNXJQBFOMCSIAE-UHFFFAOYSA-N
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Description

The compound “3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine” is a nitrogen-containing heterocyclic compound . It belongs to a class of compounds that includes triazole and pyrazole, which are known to impart biological activity .


Synthesis Analysis

The synthesis of a new series of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was carried out in excellent yields via a one-pot, four-component method using readily available starting materials . The starting materials included 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including 1H and 13C NMR spectroscopy, and infrared spectroscopy . Single-crystal X-ray diffraction can also be employed for characterizing their crystal structures .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions and reactants used. For example, it was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the density, thermal stability, and sensitivity towards impact and friction can be evaluated . All energetic compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation .

Scientific Research Applications

Antiviral Activity

This compound has shown promise in in vitro studies for its antiviral properties. A study highlighted the synthesis of derivatives that exhibited significant activity against coronaviruses . The ability to target viral replication makes it a potential candidate for further research in antiviral drug development.

Antitumoral Activity

The same set of derivatives also demonstrated antitumoral activity. The mode of action was identified as the inhibition of tubulin polymerization, which is a crucial process in cell division . This suggests its potential use in cancer therapy, particularly in targeting rapidly dividing tumor cells.

Anticancer Agents

1,3,4-Thiadiazole derivatives, a core structure in the compound, have been extensively studied for their cytotoxic properties. They are known to disrupt DNA replication processes, thereby inhibiting the replication of cancer cells . This makes them valuable in the search for new anticancer drugs.

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a significant therapeutic mechanism. It prevents the formation of microtubules, essential for cell division. This mechanism is particularly useful in stopping the proliferation of cancer cells, making it a target for anticancer drug design .

Antimicrobial Activity

Compounds with 1,3,4-thiadiazole structures have been associated with a wide range of therapeutic activities, including antimicrobial effects. This suggests that our compound could be modified to enhance its efficacy against various bacterial infections .

Antifungal Activity

Similar to its antimicrobial properties, 1,3,4-thiadiazole derivatives have also shown antifungal activity. This opens up possibilities for the compound to be used in the treatment of fungal infections, which are a significant concern in immunocompromised patients .

Analgesic and Anti-inflammatory Properties

The compound’s core structure is related to other molecules that have demonstrated analgesic and anti-inflammatory properties. This indicates potential applications in pain management and inflammation control, which are critical in various medical conditions .

Anticonvulsant Effects

Derivatives of 1,3,4-thiadiazole have been explored for their anticonvulsant effects. This suggests that the compound could be a starting point for developing new treatments for seizure disorders .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities, such as its antiviral and antitumoral activity . Additionally, its potential applications as a metal-free detonating substance could be explored, given its excellent thermal stability and high positive heats of formation .

properties

IUPAC Name

3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N7S/c7-5-12-13-4(3-1-2-8-9-3)10-11-6(13)14-5/h1-2H,(H2,7,12)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXJQBFOMCSIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=NN=C3N2N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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